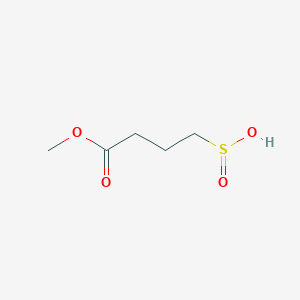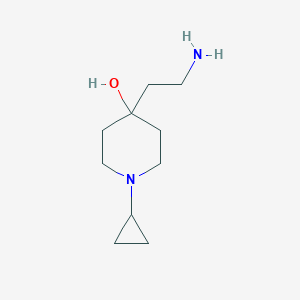
4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol is a chemical compound that belongs to the class of piperidines This compound is characterized by the presence of a cyclopropyl group attached to the piperidine ring and an aminoethyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbinol.
Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through a reductive amination reaction involving ethylenediamine and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Using reducing agents such as lithium aluminum hydride to reduce functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or azido derivatives.
Applications De Recherche Scientifique
4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol has diverse applications in scientific research, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: As a ligand for studying receptor interactions and signaling pathways.
Medicine: Potential therapeutic applications in drug development for neurological disorders.
Industry: Use in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors, affecting signal transduction and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminoethyl)piperidine: Lacks the cyclopropyl group, making it less sterically hindered.
4-(2-Aminoethyl)-1-methylpiperidin-4-ol: Contains a methyl group instead of a cyclopropyl group, affecting its reactivity and binding properties.
4-(2-Aminoethyl)-1-phenylpiperidin-4-ol: Contains a phenyl group, which introduces aromaticity and different electronic properties.
Uniqueness
4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-1-cyclopropylpiperidin-4-ol |
InChI |
InChI=1S/C10H20N2O/c11-6-3-10(13)4-7-12(8-5-10)9-1-2-9/h9,13H,1-8,11H2 |
Clé InChI |
UZBYOARBNRZUSI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CCC(CC2)(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


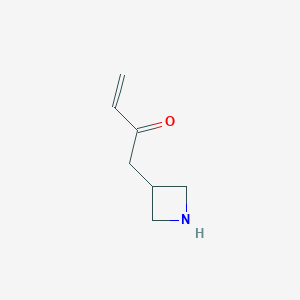


![8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL](/img/structure/B13176341.png)
![2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13176345.png)
![5-((1H-Imidazol-2-yl)methyl)-1-isopentyl-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B13176348.png)
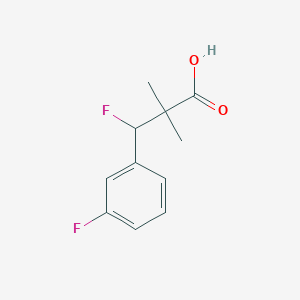

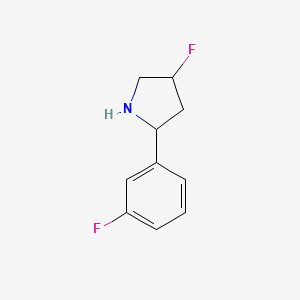
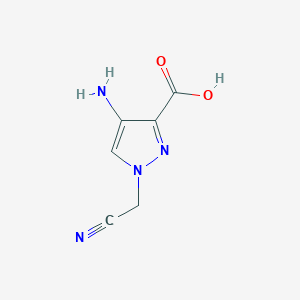
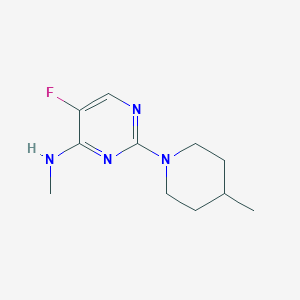
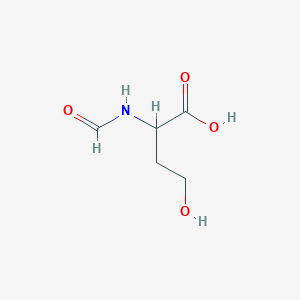
![3-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile](/img/structure/B13176381.png)
